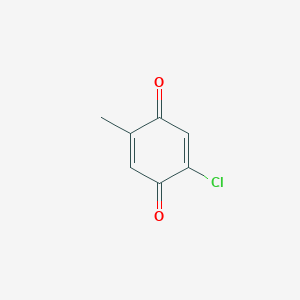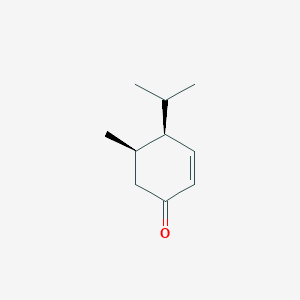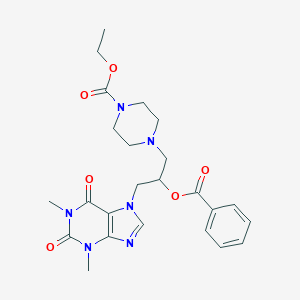
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-, is a synthetic compound that belongs to the xanthine class of drugs. It is a bronchodilator drug that is used to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which makes it easier to breathe.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of the smooth muscles in the airways, which makes it easier to breathe. Theophylline also has an inhibitory effect on the release of histamine, leukotrienes, and other inflammatory mediators.
Biochemische Und Physiologische Effekte
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can lead to an increase in blood pressure. It also increases diuresis and causes a shift of potassium from the intracellular to the extracellular compartment. Theophylline can also cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. It also has a number of side effects, which can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for the study of Theophylline. One area of research is the development of new formulations of Theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of the use of Theophylline in the treatment of other conditions, such as heart failure and cerebral ischemia. Theophylline has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted.
Synthesemethoden
Theophylline can be synthesized by a variety of methods, including the Fischer indole synthesis, the Knorr pyrazole synthesis, and the Pictet-Spengler reaction. The most commonly used method for the synthesis of Theophylline is the Fischer indole synthesis. This method involves the reaction of 2,6-dichloro-4-nitrophenol with ethyl glycinate to form 7-ethyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-one. This compound is then treated with benzoyl chloride to form Theophylline.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its therapeutic effects in the treatment of respiratory conditions. It has also been studied for its potential use in the treatment of other conditions, such as heart failure, cerebral ischemia, and cancer. Theophylline has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. It has also been shown to improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
19977-14-1 |
|---|---|
Produktname |
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)- |
Molekularformel |
C24H30N6O6 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
ethyl 4-[2-benzoyloxy-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N6O6/c1-4-35-24(34)29-12-10-28(11-13-29)14-18(36-22(32)17-8-6-5-7-9-17)15-30-16-25-20-19(30)21(31)27(3)23(33)26(20)2/h5-9,16,18H,4,10-15H2,1-3H3 |
InChI-Schlüssel |
SBCDETAPNIEMGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



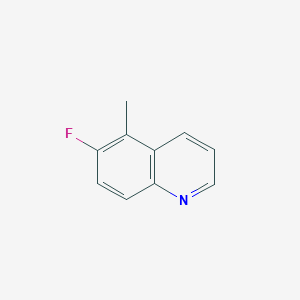
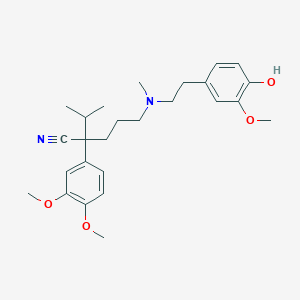
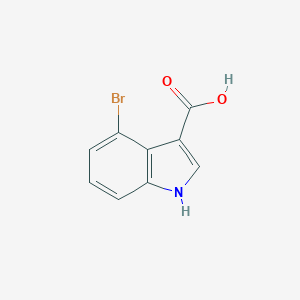
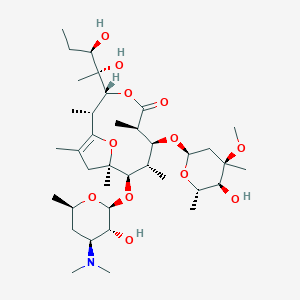
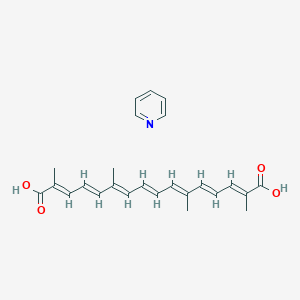


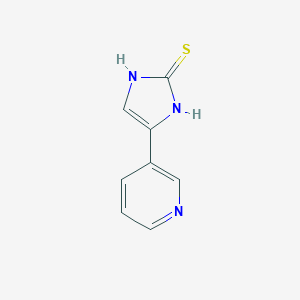

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
